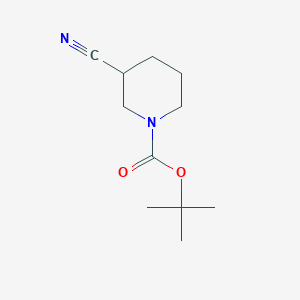![molecular formula C17H17N3O B105741 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 365213-58-7](/img/structure/B105741.png)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
概要
説明
“2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” is a chemical compound with the molecular formula C17H17N3O . It is also known by other names such as zolpidic acid .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine ring, which is fused with a phenyl ring and an acetamide group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.336 Da . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the retrieved data .科学的研究の応用
Neuropharmacology: Sedative and Hypnotic Effects
This compound is structurally related to Zolpidem , a well-known sedative used to treat insomnia. It acts on the central nervous system to produce sedation, which can be beneficial for studying sleep disorders and potential treatments. Research into analogs like this compound can lead to the development of new hypnotic drugs with improved efficacy and safety profiles .
Molecular Modeling: Receptor Binding Studies
Due to its structural similarity to Zolpidem, this compound can be used in molecular docking studies to understand its binding affinity to GABA receptors. These studies can provide insights into the design of receptor-specific drugs and help in the development of targeted therapies for neurological conditions .
Toxicology: Impurity Profiling
In pharmaceutical manufacturing, impurity profiling is crucial for drug safety. This compound can be used as an impurity reference material to identify and quantify related substances in drug formulations, ensuring compliance with regulatory standards .
Quantum Computational Chemistry: Spectroscopic Analysis
Quantum computational methods can be applied to this compound to analyze its geometric and spectroscopic properties. Such studies are essential for understanding the electronic structure and reactivity, which are vital for drug design and development .
Neurotherapeutics: Treatment of Brain Function Disorders
Compounds with sedative properties are often explored for their therapeutic potential in treating various brain function disorders. This includes conditions like anxiety, panic attacks, and other stress-related disorders where modulation of neurotransmitter activity is required .
作用機序
Target of Action
The primary target of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is the GABAA receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide acts as a selective non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, thus decreasing neuronal activity.
Pharmacokinetics
Based on a user’s experience , it appears to have a rapid onset of action when taken orally, with effects noticeable within a few minutes. The duration of its effects is also relatively short, with effects plateauing after about an hour . These characteristics suggest that the compound may have good bioavailability and a short half-life, but more research is needed to confirm these observations.
Result of Action
The activation of the GABAA receptor by 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide leads to a decrease in neuronal excitability. This can result in sedative effects, including a reduction in anxiety and promotion of sleep .
Action Environment
The action of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol, may potentiate its effects . Additionally, individual factors such as the user’s age, health status, and genetic makeup may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOBRRSCPBFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the co-administration of zolpidem with duloxetine affect the pharmacokinetic profile of zolpidem?
A: Research suggests that co-administering zolpidem with duloxetine does not significantly impact the pharmacokinetics of zolpidem. A study involving healthy volunteers demonstrated that the key pharmacokinetic parameters of zolpidem, such as Cmax (peak plasma concentration), AUC (area under the curve), and t1/2 (half-life), remained similar when administered alone or alongside duloxetine []. This indicates a lack of kinetic interaction between the two drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















